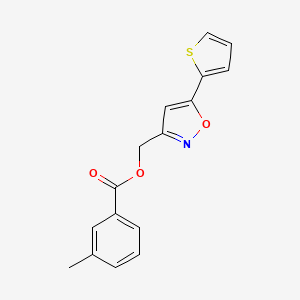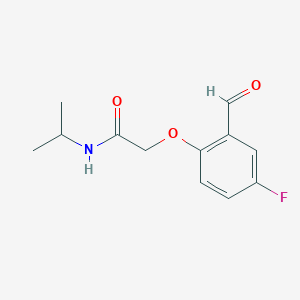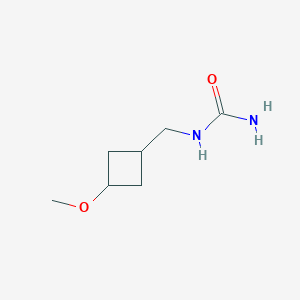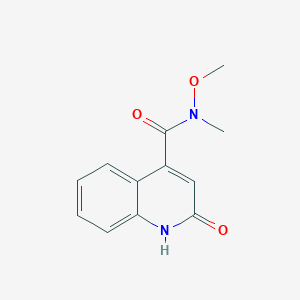
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate, also known as TIMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TIMB is a heterocyclic compound that contains both isoxazole and thiophene rings, making it a unique and versatile compound for research.
作用機序
The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate is not fully understood, but it is believed to interact with various cellular targets such as enzymes, receptors, and ion channels. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has also been shown to modulate the activity of various ion channels such as potassium channels, which are involved in the regulation of cellular excitability.
Biochemical and Physiological Effects
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can inhibit the growth of various cancer cell lines and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can reduce the severity of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease in animal models.
実験室実験の利点と制限
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has several advantages for lab experiments such as its ease of synthesis, high purity, and stability. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate can also be easily modified to produce derivatives with improved properties. However, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate also has some limitations such as its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
将来の方向性
There are several future directions for research on (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate. One potential direction is the development of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate derivatives with improved pharmacokinetic properties and selectivity for specific cellular targets. Another potential direction is the use of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate as a fluorescent probe for imaging and sensing applications. Additionally, further studies are needed to fully understand the mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate and its potential applications in various fields.
合成法
The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate involves the reaction between 3-methylbenzoic acid and 5-amino-2-(thiophen-2-yl)isoxazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction produces (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate as a white crystalline solid, which can be purified through recrystallization.
科学的研究の応用
(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 3-methylbenzoate has also been studied for its potential use as a fluorescent probe for imaging and sensing applications.
特性
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-11-4-2-5-12(8-11)16(18)19-10-13-9-14(20-17-13)15-6-3-7-21-15/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGVUWLNLJBATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-((4-Benzylpiperidin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2898957.png)

![N-(3,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2898959.png)

![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)
![2-Chloro-N-[1-(3-fluoro-5-methoxyphenyl)propan-2-yl]acetamide](/img/structure/B2898964.png)


![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(diethylsulfamoyl)benzamide](/img/structure/B2898970.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2898972.png)
![Methyl 2-(6-cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2898973.png)

![2-[2-(5-Naphthalen-2-yl-3-phenyl-3,4-dihydropyrazol-2-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2898978.png)